Octyl 2-chloroisonicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

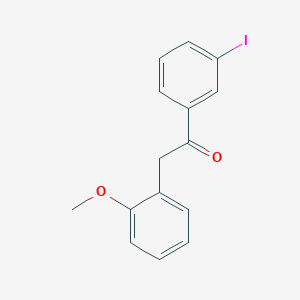

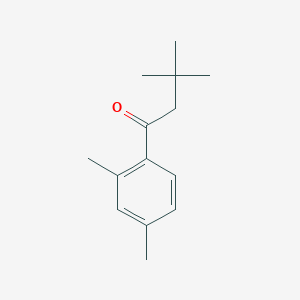

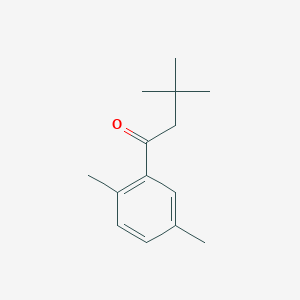

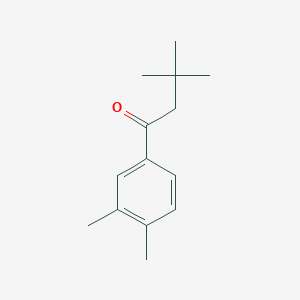

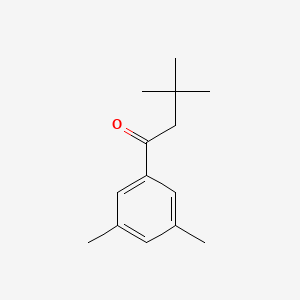

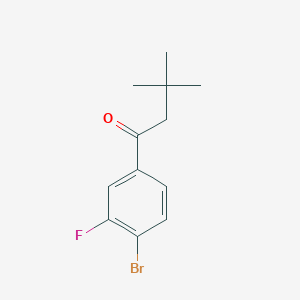

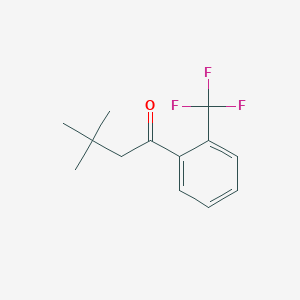

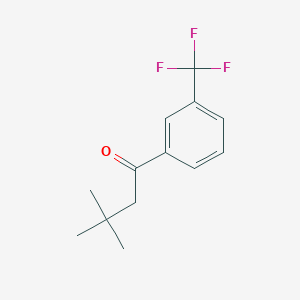

Octyl 2-chloroisonicotinate is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . It is used in various scientific research and industrial applications.

Molecular Structure Analysis

The molecular structure of Octyl 2-chloroisonicotinate consists of 14 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Relevant Papers Several papers were found during the search, including a study on the stability of Octyl Nicotinate in aqueous solutions , a study on the synthesis of Octyl Octanoate using lipase , and a study on the healing effects of an Octyl-2-Cyanoacrylate formulation . These papers provide valuable insights into the properties and potential applications of Octyl 2-chloroisonicotinate and similar compounds.

Aplicaciones Científicas De Investigación

1. Use in Facial Plastic Surgery

Octyl-2-cyanoacrylate, a derivative related to Octyl 2-Chloroisonicotinate, has been used for skin closure in facial plastic surgery. This compound offers strength and pliability, making it an effective alternative to sutures for wound closure. It significantly reduces the time required for epidermis closure and has shown to provide superior cosmetic outcomes compared to traditional sutures, without instances of wound dehiscence, hematoma, or infection (Toriumi et al., 1998).

2. Electroreduction Studies

Research into the electroreduction of 2-chloroisonicotinic acid, closely related to Octyl 2-Chloroisonicotinate, has been conducted. This study focused on the dissociation constants of the acid and proposed a mechanism for its electrochemical reduction, which involves multiple electron transfers and chemical steps (Montoya & Mellado, 2008).

3. Synthesis in the Perfume Industry

Octyl formate, structurally similar to Octyl 2-Chloroisonicotinate, is utilized in the perfume industry. Its synthesis through immobilized enzyme-mediated esterification has been researched to develop more environmentally friendly production methods. This process achieved high conversion rates and demonstrated the potential for reusing the enzyme, Novozym 435, in this synthesis (Baek et al., 2020).

4. Polymer Studies

The compound poly(octyl-thiophene), which contains the octyl group present in Octyl 2-Chloroisonicotinate, has been studied under high pressure using synchrotron X-rays. This research provides insights into the material's compressibility and spectral behavior, relevant for applications in material science and engineering (Samuelsen et al., 1999).

Propiedades

IUPAC Name |

octyl 2-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-7-10-18-14(17)12-8-9-16-13(15)11-12/h8-9,11H,2-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAINPQGFQVXXBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642148 |

Source

|

| Record name | Octyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl 2-chloroisonicotinate | |

CAS RN |

898784-94-6 |

Source

|

| Record name | Octyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.